molecular formula C21H28N4O2 B12164014 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide

Cat. No.: B12164014
M. Wt: 368.5 g/mol
InChI Key: VOJQJJRUSUKRTQ-UHFFFAOYSA-N
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Description

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring substituted with a methoxyethyl group and a butanamide chain linked to a pyrazolyl group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Substitution with Methoxyethyl Group: The indole core is then alkylated with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Butanamide Chain: The butanamide chain is introduced through an amide coupling reaction, where the indole derivative reacts with 4-bromobutanoyl chloride in the presence of a base like triethylamine.

    Attachment of the Pyrazolyl Group: Finally, the pyrazolyl group is introduced via a nucleophilic substitution reaction, where the intermediate product reacts with 1,3,5-trimethylpyrazole under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the butanamide chain can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the butanamide chain.

    Substitution: Various alkyl or aryl substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide is studied for its potential as a bioactive molecule. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[1-(2-methoxyethyl)-1H-indol-3-yl]butanamide: Lacks the pyrazolyl group, which may result in different biological activities.

    N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide: Lacks the indole core, which could affect its interaction with biological targets.

    4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1H-pyrazol-4-yl)butanamide: Lacks the methyl groups on the pyrazole ring, potentially altering its chemical properties.

Uniqueness

The uniqueness of 4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide lies in its combination of an indole core with a methoxyethyl group and a pyrazolyl-substituted butanamide chain. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

4-[1-(2-methoxyethyl)indol-3-yl]-N-(1,3,5-trimethylpyrazol-4-yl)butanamide

InChI

InChI=1S/C21H28N4O2/c1-15-21(16(2)24(3)23-15)22-20(26)11-7-8-17-14-25(12-13-27-4)19-10-6-5-9-18(17)19/h5-6,9-10,14H,7-8,11-13H2,1-4H3,(H,22,26)

InChI Key

VOJQJJRUSUKRTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CCCC2=CN(C3=CC=CC=C32)CCOC

Origin of Product

United States

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